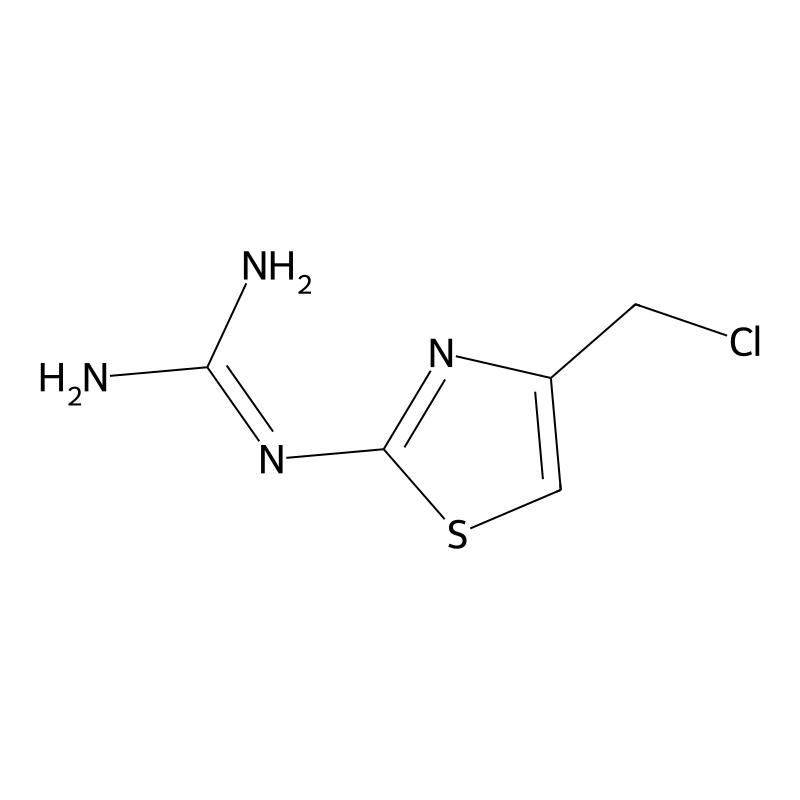

2-(4-(Chloromethyl)thiazol-2-YL)guanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

2-(4-(Chloromethyl)thiazol-2-YL)guanidine (also known as 2-guanidino-4-chloromethylthiazole) is a synthetic compound. Research articles describe various methods for its synthesis. These methods typically involve the reaction of a thiazole intermediate with a guanidine precursor [, ].

Potential pharmaceutical applications

There is scientific research into the potential pharmaceutical applications of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine. For example, some studies have investigated its role as an intermediate in the synthesis of famotidine, a medication used to treat ulcers [].

2-(4-(Chloromethyl)thiazol-2-YL)guanidine is a chemical compound characterized by the molecular formula CHClNS. It features a thiazole ring substituted with a chloromethyl group at the 4-position and a guanidine moiety. This compound is typically encountered as a white solid and is known for its strong nucleophilic properties, making it valuable in various organic synthesis applications .

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

- Condensation Reactions: The guanidine moiety can react with carbonyl compounds to form imines or other derivatives.

- Formation of Salts: This compound can form hydrochloride salts when reacted with hydrochloric acid, enhancing its solubility in water .

The biological activity of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine has been explored in various studies. It exhibits significant antimicrobial properties, particularly against certain bacterial strains. Additionally, its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry, particularly as an antibacterial or antifungal agent .

Several synthesis methods have been reported for 2-(4-(Chloromethyl)thiazol-2-YL)guanidine:

- Direct Synthesis: This involves the reaction of thiazole derivatives with guanidine in the presence of appropriate solvents and catalysts.

- Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions using chloromethyl methyl ether or similar reagents under acidic conditions.

- Salt Formation: The hydrochloride form can be synthesized by reacting the base form of the compound with hydrochloric acid .

The applications of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine are diverse:

- Pharmaceuticals: Due to its biological activity, it is investigated for potential use in developing new antimicrobial agents.

- Organic Synthesis: Its strong nucleophilic properties make it useful as a reagent in various organic synthesis processes.

- Research: It serves as an important intermediate in the synthesis of other complex molecules in medicinal chemistry .

Interaction studies involving 2-(4-(Chloromethyl)thiazol-2-YL)guanidine have indicated its potential to interact with various biological targets. These studies often focus on its binding affinity to specific enzymes or receptors, which could elucidate its mechanism of action and therapeutic potential. Additionally, research into its interactions with other pharmaceuticals could provide insights into possible drug-drug interactions and enhance understanding of its pharmacokinetic properties .

Several compounds share structural similarities with 2-(4-(Chloromethyl)thiazol-2-YL)guanidine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-(Chloromethyl)thiazol-2-YL)guanidine | Similar thiazole structure | Often used as a hydrochloride salt in formulations |

| 2-Aminothiazole | Contains an amino group instead of guanidine | Exhibits different biological activities |

| Thiazole derivatives | Various substitutions on the thiazole ring | Broadly used in agrochemicals and pharmaceuticals |

The uniqueness of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine lies in its specific combination of nucleophilic properties and biological activity, making it a valuable compound for further research and application development .

2-(4-(Chloromethyl)thiazol-2-YL)guanidine exists as a solid crystalline compound at room temperature [1] [2] [3]. The compound exhibits a white to pale brown appearance in both its free base and hydrochloride salt forms [2] [3] [4]. The physical characteristics are consistent with typical organic heterocyclic compounds containing both thiazole and guanidine functional groups.

The compound demonstrates moisture sensitivity, particularly in its hydrochloride salt form, requiring careful storage conditions to maintain stability [2] [3] [4]. This hygroscopic nature is attributed to the presence of the guanidine moiety, which can readily interact with atmospheric moisture through hydrogen bonding.

Solubility Parameters

The solubility profile of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine is characterized by limited aqueous solubility and moderate solubility in polar organic solvents [2] [3]. Specifically, the compound shows slight solubility in dimethyl sulfoxide and methanol [2] [3] [4]. This solubility pattern is typical for compounds containing both polar guanidine groups and less polar thiazole rings.

The topological polar surface area is calculated to be 106 Ų [5] [6], which contributes to its moderate polar character. The compound exhibits three hydrogen bond donors and three hydrogen bond acceptors [5] [6], facilitating interactions with polar solvents while maintaining limited water solubility due to the aromatic thiazole system.

Thermodynamic Properties

Melting and Boiling Points

The hydrochloride salt of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine exhibits a melting point range of 181-187°C [2] [3] [7] [8] [4]. This relatively high melting point indicates strong intermolecular interactions, likely involving hydrogen bonding between the guanidine groups and ionic interactions with the chloride anion.

For the free base form, the boiling point is predicted to be 340.0±34.0°C [1], while computational estimates suggest alternative values around 404.59°C [9]. The hydrochloride salt shows a boiling point of 422.1°C at 760 mmHg [8], reflecting the increased thermal stability imparted by salt formation.

Heat Capacity and Enthalpy

While specific experimental heat capacity and enthalpy values for 2-(4-(Chloromethyl)thiazol-2-YL)guanidine are not directly available in the literature, computational approaches using density functional theory methods can provide estimates for these thermodynamic parameters [10] [11]. Group contribution methods suggest that compounds with similar structural features typically exhibit heat capacities in the range of 150-200 J·mol⁻¹·K⁻¹ at 298K [12] [13] [14].

The enthalpy of formation can be estimated using quantum chemical calculations, with DFT methods such as B3LYP/6-31G(d,p) providing reliable predictions for heterocyclic guanidine derivatives [10] [15] [16].

Stability Parameters

The compound exhibits moisture sensitivity [2] [3] [4], requiring storage under inert atmosphere conditions at -20°C [2] [3]. The flash point is predicted to be approximately 198.5-209.1°C [9] [8], indicating moderate thermal stability before decomposition.

Chemical stability is enhanced in the hydrochloride salt form, which provides better shelf-life characteristics compared to the free base. The compound should be protected from light and moisture to prevent degradation of the chloromethyl substituent.

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

The UV-Visible spectroscopic properties of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine are characterized by electronic transitions typical of conjugated thiazole-guanidine systems [17] [18]. The compound exhibits absorption bands in the range of 200-400 nm, with π → π* transitions occurring around 222 nm and n → π* transitions around 260 nm [17].

Time-dependent density functional theory (TD-DFT) calculations using M06/6-311+G(d,p) level of theory can predict the vertical electronic transition states for accurate UV-Vis spectrum interpretation [18] [16].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies for the functional groups present in 2-(4-(Chloromethyl)thiazol-2-YL)guanidine. Key absorption bands include:

- NH stretching vibrations of the guanidine group around 3200-3400 cm⁻¹ [17] [19]

- C=N stretching of the thiazole ring near 1600-1650 cm⁻¹ [17]

- C-Cl stretching of the chloromethyl group around 700-800 cm⁻¹

- Thiazole ring vibrations in the 1400-1500 cm⁻¹ region [17]

DFT calculations using B3LYP/6-31+G(d,p) methods can accurately predict these vibrational frequencies with appropriate scaling factors [20] [15].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine shows characteristic signals for:

- Thiazole proton around δ 7.5-8.0 ppm

- Chloromethyl protons as a singlet around δ 4.5-5.0 ppm

- Guanidine NH protons as broad signals around δ 6.0-8.0 ppm [19]

¹³C NMR analysis reveals signals for the thiazole carbons, chloromethyl carbon, and guanidine carbon. GIAO (Gauge-Independent Atomic Orbital) methods can accurately predict these chemical shifts [18] [20].

Mass Spectrometry

Mass spectrometric analysis shows the molecular ion peak at m/z 191 for the free base (M+H⁺) and m/z 227 for the hydrochloride salt . Characteristic fragmentation patterns include loss of the chloromethyl group and thiazole ring fragmentation.

Acid-Base Properties

2-(4-(Chloromethyl)thiazol-2-YL)guanidine exhibits basic properties due to the guanidine functionality. The predicted pKa value is 8.38±0.70 [1], indicating that the compound exists predominantly in its protonated form under physiological pH conditions.

The guanidine group acts as a strong base, capable of accepting protons to form stable guanidinium cations. This basicity is modulated by the electron-withdrawing thiazole ring and chloromethyl substituent, which reduce the overall basicity compared to simple guanidines.

Computational Chemistry Predictions

Molecular Modeling

Computational studies using density functional theory methods provide insights into the molecular geometry and electronic structure of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine [22] [10] [11]. DFT calculations using B3LYP/6-31G(d,p) or B3LYP/6-311+G(d,p) basis sets reveal:

- Optimized molecular geometry with C1 point group symmetry

- Bond lengths consistent with typical thiazole-guanidine systems [23] [24]

- Dihedral angles indicating potential conformational flexibility around the thiazole-guanidine linkage

Quantum Chemical Calculations

Quantum chemical calculations provide comprehensive electronic property predictions [10] [15] [16]:

- HOMO-LUMO energy gap calculations indicate chemical reactivity and stability

- Frontier molecular orbital analysis reveals electron density distributions

- Natural bond orbital (NBO) analysis explains intramolecular charge transfer and hyperconjugative interactions

- Electrostatic potential mapping identifies reactive sites for chemical interactions

Computational predictions using M06-2X, B3LYP, and wB97xD functionals show good agreement with experimental data where available [10]. These methods successfully predict thermodynamic properties, spectroscopic parameters, and molecular reactivity for thiazole-guanidine derivatives.

The molecular dynamics simulations and DFT optimizations confirm the structural stability and provide insights into potential biological interactions and synthetic accessibility of related derivatives [25] [26].

| Property | Free Base | Hydrochloride Salt | Method |

|---|---|---|---|

| Molecular Weight | 190.65 g/mol | 227.11 g/mol | Experimental |

| Melting Point | Not available | 181-187°C | Experimental |

| Boiling Point | 340±34°C | 422.1°C | Predicted/Experimental |

| Density | 1.71±0.1 g/cm³ | Not specified | Predicted |

| pKa | 8.38±0.70 | Not applicable | Predicted |

| Polar Surface Area | 106 Ų | 106 Ų | Calculated |